molecular formula C12H10N4O3S B8373298 beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

Cat. No.: B8373298
M. Wt: 290.30 g/mol
InChI Key: UHJWEWLDCNUFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[5-[2-(4-nitrophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H10N4O3S/c1-8(17)13-12-15-14-11(20-12)7-4-9-2-5-10(6-3-9)16(18)19/h2-7H,1H3,(H,13,15,17)

InChI Key

UHJWEWLDCNUFAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 21.4 g (0.186 m) of 2-amino-5-methyl-1,3,4-thiadiazole and 380 ml of acetic anhydride was refluxed 1 hr., after which 28.0 g (0.186 m) of p-nitrobenzaldehyde was added and the reaction mixture was refluxed for an additional 16 hrs. After cooling, the solid product was collected on a Buchner funnel, washed in acetone, and air-dried to yield 26.6 g (0.092 m, 49.4%) of the acetamide as a light yellow powder. Purification by washing in hot acetone/dimethylformamide (50/50) yielded small yellow crystals, MP. 341.5°-342.5° C. (dec).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Yield
49.4%

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